molecular formula C16H13FO5 B6408751 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% CAS No. 1261906-99-3

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95%

Cat. No. B6408751
CAS RN: 1261906-99-3
M. Wt: 304.27 g/mol
InChI Key: HGANMSLXUUUYIN-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid, or FMMB, is a versatile compound that has been used in a variety of scientific research applications. It is an organic compound with a molecular weight of 291.3 g/mol, and it is highly soluble in water and other solvents. FMMB is a white crystalline solid that is odorless and has a melting point of approximately 177°C. It is a commonly used reagent in organic synthesis, and it has a wide range of applications in the fields of biology, chemistry, and biochemistry.

Scientific Research Applications

FMMB has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and it is a useful tool for the study of the structure and function of proteins and other biological molecules. It has also been used in the study of enzyme kinetics and the development of new drugs. FMMB has been used to study the properties of enzymes, to study the effects of drugs on cells, and to study the structure and function of proteins.

Mechanism of Action

FMMB is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is important for the transmission of signals in the nervous system. FMMB binds to the active site of AChE and inhibits its activity, resulting in increased levels of acetylcholine in the body.
Biochemical and Physiological Effects
The inhibition of AChE by FMMB has a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, which can lead to improved memory, learning, and concentration. It has also been shown to increase the activity of the neurotransmitter dopamine, which can lead to improved mood and decreased anxiety.

Advantages and Limitations for Lab Experiments

FMMB is a useful tool for laboratory experiments due to its high solubility in water and other solvents. It is also relatively inexpensive and easy to obtain. However, FMMB is not very stable and can easily decompose in the presence of heat, light, and air.

Future Directions

FMMB has a wide range of applications in scientific research, and there are many potential future directions for its use. It could be used to study the structure and function of proteins, to develop new drugs, and to study the effects of drugs on cells. It could also be used to study the effects of environmental toxins on cells and to study the effects of drugs on the brain. Additionally, FMMB could be used to study the effects of drugs on the immune system and to study the effects of drugs on the development of cancer. Finally, FMMB could be used to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the metabolism.

Synthesis Methods

FMMB can be synthesized from commercially available 3-methoxybenzoic acid (MBA) and 3-fluoro-5-methoxycarbonylbenzene (FMBC). The synthesis of FMMB involves two steps: first, MBA is treated with FMBC in the presence of a base, such as sodium bicarbonate, to form an intermediate called 4-(3-fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid (FMMB). The intermediate is then treated with a strong acid, such as sulfuric acid, to form the final product, FMMB.

properties

IUPAC Name

4-(3-fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO5/c1-21-14-8-9(15(18)19)3-4-13(14)10-5-11(16(20)22-2)7-12(17)6-10/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGANMSLXUUUYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691531
Record name 3'-Fluoro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid

CAS RN

1261906-99-3
Record name 3'-Fluoro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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